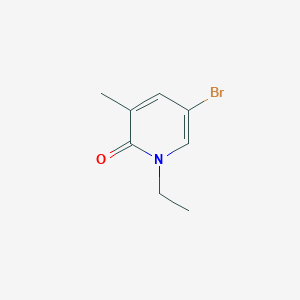

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-ethyl-3-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZKBTUKZWZCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1 Ethyl 3 Methylpyridin 2 1h One and Analogous Derivatives

De Novo Ring Annulation Strategies for Pyridin-2(1H)-one Core Construction

The foundational step in synthesizing complex pyridinones is the construction of the core heterocyclic ring. Various methodologies have been developed to achieve this, offering diverse entry points to a wide array of substitution patterns.

Cyclocondensation and Cycloaddition Reactions

Cyclocondensation and cycloaddition reactions are powerful tools for the de novo synthesis of the pyridin-2(1H)-one ring system. These methods involve the formation of the heterocyclic ring from acyclic precursors in a single or multi-step process.

Cyclocondensation reactions often involve the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source to form the pyridine (B92270) ring. youtube.com While a versatile approach, it can sometimes be limited by the availability of the required dicarbonyl precursors. illinois.edu

[4+2] Cycloaddition reactions, particularly the Diels-Alder reaction, offer a convergent and often stereoselective route to substituted pyridin-2(1H)-ones. acsgcipr.orgresearchgate.net In a typical approach, a 2-pyridone can act as the diene, reacting with a dienophile to form a bicyclic intermediate, which can then be further manipulated. researchgate.net For instance, the reaction of 1-methyl-2(1H)-pyridone with methyl acrylate leads to the formation of a substituted 2-azabicyclo[2.2.2]oct-7-ene derivative. researchgate.net Inverse-electron-demand Diels-Alder reactions have also proven successful, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an enamine or ynamine to form the pyridine ring after extrusion of a small molecule like nitrogen. acsgcipr.org

A variety of dienes and dienophiles can be employed in these reactions, leading to a wide range of substitution patterns on the resulting pyridinone ring. The regioselectivity and stereoselectivity of these reactions are often predictable based on the electronic and steric properties of the reactants. researchgate.net

| Diene | Dienophile | Product | Reference |

| 1-Methyl-2(1H)-pyridone | Methyl acrylate | 2-Methyl-3-oxo-2-azabicyclo[2.2.2]oct-7-ene-6-endo-carboxylic acid (after hydrolysis) | researchgate.net |

| 1,2,4-Triazines | Enamines/Ynamines | Substituted Pyridines | acsgcipr.org |

| Vinylallenes | Arylsulfonyl cyanides | Highly substituted pyridines | acs.org |

Multicomponent Reaction (MCR) Approaches to Pyridinone Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds, including pyridin-2(1H)-ones. researchgate.netnih.gov These one-pot reactions involve the combination of three or more starting materials to form a product that incorporates most of the atoms of the reactants. nih.gov

Several named MCRs have been adapted for the synthesis of pyridinones. For example, a three-component reaction of an aromatic aldehyde, a substituted acetophenone, and a phenylacetamide in the presence of a strong base can yield 3,4,6-triaryl-2(1H)-pyridones. nih.gov Another approach involves the sequential reaction of 3-formylchromone, Meldrum's acid, and a primary amine to produce highly functionalized pyridin-2(1H)-one derivatives. researchgate.net The versatility of MCRs allows for the rapid generation of libraries of substituted pyridinones for biological screening. nih.gov The Hantzsch pyridine synthesis, a classic MCR, can also be modified to produce dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Aromatic Aldehyde | Substituted Acetophenone | Phenylacetamide | 3,4,6-Triaryl-2(1H)-pyridone | nih.gov |

| 3-Formylchromone | Meldrum's Acid | Primary Amine | Highly functionalized pyridin-2(1H)-one | researchgate.net |

| Dicyano olefins | Aromatic aldehydes | 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides | Pyridinium-substituted piperidin-2-ones | hse.ru |

Intramolecular Ring-Closing and Rearrangement Mechanisms

Intramolecular cyclization reactions provide a powerful means to construct the pyridin-2(1H)-one ring from a pre-assembled acyclic precursor. These reactions are often highly efficient due to the proximity of the reacting functional groups.

One notable method is the intramolecular cyclization of enamides. For instance, N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamides can undergo cyclization in the presence of a base to form 3-phenyl-4,6-dimethylpyridin-2(1H)-ones. osi.lv Thermal or metal-catalyzed 6π-electrocyclization of dienyl isocyanates, generated in situ from dienyl carboxylic acids via a Curtius rearrangement, is another elegant strategy for synthesizing substituted 2-pyridones. acs.orgnih.gov This pericyclic reaction proceeds with high stereospecificity, governed by the Woodward-Hoffmann rules. libretexts.org

Ring-closing metathesis (RCM) has also been employed in the synthesis of dihydropyridinones, which can be subsequently oxidized to the corresponding pyridin-2(1H)-ones. rsc.orgwikipedia.org This method is particularly useful for the synthesis of macrocyclic and bicyclic systems containing the pyridinone moiety. nih.gov

| Precursor | Reaction Type | Product | Reference |

| N-(1-Methyl-3-oxobut-1-en-1-yl)acetamide | Base-mediated intramolecular cyclization | 3-Substituted 4,6-dimethylpyridin-2(1H)-one | osi.lv |

| Dienyl carboxylic acid | Curtius rearrangement/6π-electrocyclization | Substituted 2-pyridone | acs.orgnih.gov |

| Diene-containing amide | Ring-closing metathesis (RCM) | Dihydropyridinone | rsc.org |

| Vinyliminophosphorane and ketone | aza-Wittig/6π-electrocyclization | 1,6-Dihydropyridine | acs.org |

Strategic Post-Cyclization Functionalization and Derivatization

Once the core pyridin-2(1H)-one ring is constructed, subsequent functionalization is often necessary to introduce the desired substituents at specific positions. This section focuses on the strategic installation of the bromo and ethyl groups at the C-5 and N-1 positions, respectively.

Regioselective Halogenation (Bromination) at the C-5 Position

The introduction of a bromine atom at the C-5 position of the 3-methylpyridin-2(1H)-one core is a key step in the synthesis of the target compound. Electrophilic aromatic substitution is the most common method for the halogenation of pyridinone rings. The regioselectivity of this reaction is directed by the existing substituents on the ring.

The electron-donating nature of the methyl group at C-3 and the lactam functionality can influence the position of bromination. For the bromination of activated pyridine rings, N-bromosuccinimide (NBS) is a commonly used reagent, often in a solvent like acetonitrile. mdpi.com The reaction conditions can be tuned to achieve monobromination at the desired position. In the synthesis of 3-amino-4-phenylpyridin-2(1H)-one derivatives, a Hofmann reaction of the corresponding 3-carboxamide with sodium hypobromite led to the formation of the 5-bromo derivative. researchgate.net

| Substrate | Reagent | Product | Reference |

| 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide | Sodium hypobromite (Hofmann reaction) | 3-Amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one | researchgate.net |

| Activated Pyridine | N-Bromosuccinimide (NBS) | Brominated Pyridine | mdpi.com |

N-Alkylation Protocols for 1-Ethyl Substitution

The final step in the synthesis of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is the introduction of the ethyl group at the nitrogen atom. N-alkylation of pyridin-2-ones can be achieved through various methods, though it can be complicated by competing O-alkylation of the tautomeric 2-hydroxypyridine form. nih.gov

A common and effective method involves the reaction of the pyridinone with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. researchgate.net The choice of base and solvent can significantly influence the N- versus O-alkylation selectivity. For instance, the use of a polar aprotic solvent like DMF can favor N-alkylation. researchgate.net Catalyst- and base-free N-alkylation of 2-hydroxypyridines with organohalides has also been reported, offering a milder and more selective alternative. acs.org Another approach involves the use of P(NMe2)3 to mediate the regioselective N-alkylation of 2-pyridones with α-keto esters via a deoxygenation process under mild conditions. organic-chemistry.org

| Pyridinone Substrate | Alkylating Agent | Conditions | Product | Reference |

| 2-Hydroxypyridine | Ethyl iodide | Acetone, reflux | 1-Ethylpyridin-2(1H)-one (mixture with O-alkylated product) | researchgate.net |

| 2-Hydroxypyridine | Organohalide | Catalyst- and base-free | N-Alkyl-2-pyridone | acs.org |

| 2-Pyridone | α-Keto ester | P(NMe2)3, Toluene, rt | N-Alkyl-2-pyridone | organic-chemistry.org |

| 2-Halopyridine | Ethyl bromoacetate, then aldehyde | One-pot condensation | N-Alkenyl-2-pyridone | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Further Diversification of Brominated Pyridinones

The bromine atom at the C-5 position of this compound serves as a versatile handle for further molecular diversification through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a particularly powerful and widely used method for the formation of carbon-carbon bonds. nih.gov

The Suzuki coupling typically employs a palladium catalyst to couple the brominated pyridinone with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. nih.gov This reaction is highly tolerant of a wide range of functional groups, allowing for the introduction of various aryl, heteroaryl, and even alkyl substituents at the C-5 position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the pyridinone, forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the Suzuki coupling reaction. For instance, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine demonstrated the successful synthesis of a series of novel pyridine derivatives in moderate to good yields. researchgate.net The reactions were carried out using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a mixture of 1,4-dioxane and water. researchgate.net This highlights the utility of the Suzuki reaction for the arylation of brominated pyridine systems.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 75 |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 80 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 70 |

This table presents hypothetical data based on typical yields for Suzuki coupling reactions on similar substrates, as specific data for this compound was not available in the provided search results.

Advancements in Sustainable Synthesis of Pyridin-2(1H)-ones

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methodologies. This trend is particularly relevant in the synthesis of pharmaceuticals and fine chemicals, where traditional methods often involve hazardous solvents, expensive catalysts, and generate significant waste.

Solvent-Free and Catalyst-Free Methodologies

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates.

Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. These reactions, in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly atom-economical. Several solvent-free MCRs for the synthesis of pyridin-2(1H)-one derivatives have been reported. wordpress.comresearchgate.net These reactions are often promoted by thermal or microwave irradiation.

For example, the thermal, catalyst- and solvent-free reaction of 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and primary amines or anilines has been shown to produce diverse and functionalized 2-pyridone derivatives in good yields. wordpress.com This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and ring-opening/ring-closure reactions. wordpress.com

Infrared irradiation has also been utilized as a green energy source to promote the synthesis of 3,4-dihydro-2(1H)-pyridones in the absence of a solvent. mdpi.com This method provides a clean and rapid activation of the multicomponent reaction. mdpi.com

Catalyst-free methodologies further enhance the sustainability of a synthetic process by eliminating the need for often expensive and potentially toxic metal catalysts. While many pyridone syntheses rely on catalysts, certain MCRs can proceed efficiently without any catalytic assistance, driven by the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures.

Optimized Reaction Conditions and Process Intensification

Beyond the elimination of solvents and catalysts, the optimization of reaction conditions and the use of process intensification technologies are crucial for developing sustainable synthetic routes.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. uaeu.ac.ae The solvent-free microwave-assisted synthesis of substituted pyridines using ammonium acetate as a nitrogen source has been reported. benthamdirect.com This rapid and efficient method highlights the potential of microwave technology in the sustainable synthesis of pyridone derivatives.

The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reactants is also critical. Design of Experiments (DoE) can be a valuable tool for systematically optimizing these parameters to maximize yield and minimize waste.

Advanced Spectroscopic Characterization and Methodological Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule. The interpretation of these spectra relies on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethyl group, the methyl group, and the two aromatic protons on the pyridinone ring.

Ethyl Group: The N-ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two adjacent methylene protons. The methylene protons are expected to be deshielded due to their proximity to the electronegative nitrogen atom.

Methyl Group: The methyl group at the C3 position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronic nature of the pyridinone ring.

Pyridinone Ring Protons: Two signals are anticipated for the protons at the C4 and C6 positions of the ring. These protons will appear as doublets due to coupling with each other. The proton at C6 is expected to be at a higher chemical shift (downfield) compared to the proton at C4, influenced by the adjacent carbonyl group and nitrogen atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display distinct singlets for each of the eight carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the C=O group (C2) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

Ring Carbons: The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other ring carbons (C3, C4, and C6) will have chemical shifts characteristic of substituted pyridinone rings.

Ethyl and Methyl Carbons: The carbons of the N-ethyl group and the C3-methyl group will appear in the upfield region of the spectrum.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.2 - 7.4 | d |

| H6 | 7.6 - 7.8 | d |

| N-CH₂ | 3.9 - 4.1 | q |

| C3-CH₃ | 2.0 - 2.2 | s |

| N-CH₂-CH₃ | 1.2 - 1.4 | t |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C6 | 140 - 145 |

| C4 | 125 - 130 |

| C3 | 120 - 125 |

| C5 | 110 - 115 |

| N-CH₂ | 40 - 45 |

| C3-CH₃ | 15 - 20 |

| N-CH₂-CH₃ | 12 - 17 |

Note: These are predicted values based on known substituent effects in similar heterocyclic systems and should be confirmed by experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the H4 and H6 protons on the pyridinone ring, as well as the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the signal for the N-CH₂ protons would correlate with the N-CH₂ carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the N-CH₂ protons and the H6 proton, confirming their close spatial relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Correlation of Vibrational Frequencies with Characteristic Functional Groups and Molecular Structure

The IR and Raman spectra of this compound are expected to display a series of characteristic absorption bands corresponding to the various functional groups.

C=O Stretching: A strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the pyridinone ring. This band is often strong in the Raman spectrum as well.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring are expected to appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridinone ring are typically observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Characteristic Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium |

| C=O Stretch | 1650 - 1680 | Strong | Medium-Strong |

| C=C / C=N Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bend | 1300 - 1450 | Medium | Medium |

| C-N Stretch | 1200 - 1300 | Medium | Medium |

| C-Br Stretch | 500 - 600 | Medium | Strong |

Theoretical Vibrational Analysis through Quantum Chemical Calculations

To aid in the assignment of the experimental vibrational spectra, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed. These calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. By comparing the calculated spectrum with the experimental one, a more detailed and accurate assignment of the observed bands to specific vibrational modes can be achieved. Such calculations also provide insights into the potential energy distribution (PED) for each mode, indicating the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each vibration.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, UV-Vis spectroscopy can reveal the presence of chromophores and the extent of conjugation.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). They are expected to be the dominant feature in the spectrum, likely appearing in the 200-300 nm range.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. They are generally of lower intensity compared to π → π* transitions and may appear at longer wavelengths, potentially overlapping with the π → π* bands.

The position of the absorption maxima (λ_max) is influenced by the substituents on the pyridinone ring. The bromine atom, methyl group, and ethyl group will all have an effect on the electronic structure and thus on the energy of the electronic transitions.

Predicted UV-Vis Absorption Data:

| Transition Type | Predicted λ_max (nm) | Solvent Effects |

| π → π | ~230 - 250 and ~280 - 300 | Sensitive to solvent polarity |

| n → π | > 300 | May exhibit a blue shift in polar solvents |

Mass Spectrometry (MS): High-Resolution Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₁₀BrNO), HRMS would provide an accurate mass measurement, confirming its elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. youtube.com Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio of abundance. youtube.com This results in the molecular ion peak (M⁺) appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. youtube.com This characteristic isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments. youtube.comnih.gov

The fragmentation pathways of this compound upon electron ionization can be predicted based on the stability of the resulting carbocations and neutral fragments. chemguide.co.uklibretexts.orglibretexts.org Common fragmentation patterns for organic molecules involve the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. chemguide.co.uklibretexts.orglibretexts.org

A plausible fragmentation pathway for this compound would likely initiate with the loss of the ethyl group (CH₂CH₃, 29 Da) from the molecular ion, leading to a stable cation. Further fragmentation could involve the loss of a methyl radical (CH₃, 15 Da) or carbon monoxide (CO, 28 Da) from the pyridinone ring. The stability of the resulting fragment ions plays a crucial role in determining the relative intensities of the peaks in the mass spectrum. libretexts.orglibretexts.org The analysis of these fragmentation patterns provides valuable information for the structural elucidation of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | [C₈H₁₀BrNO]⁺ | 215 | 217 |

| [M - CH₂CH₃]⁺ | [C₆H₅BrNO]⁺ | 186 | 188 |

| [M - CO]⁺ | [C₇H₁₀BrN]⁺ | 187 | 189 |

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, insights into its potential solid-state conformation and packing can be gleaned from the crystal structures of related substituted pyridinone and pyridine (B92270) derivatives. researchgate.netnih.govresearchgate.netnih.govresearchgate.net

The pyridin-2(1H)-one ring is expected to be largely planar due to the sp² hybridization of the carbon and nitrogen atoms within the ring. nih.govresearchgate.net The substituents—bromo, ethyl, and methyl groups—will be attached to this planar core. The conformation of the N-ethyl group is of particular interest, as rotation around the N-CH₂ bond can lead to different spatial arrangements relative to the ring.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Ethyl 3 Methylpyridin 2 1h One

Density Functional Theory (DFT) Studies for Ground State Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one would provide fundamental insights into its ground-state properties, including its three-dimensional shape, electron distribution, and reactive sites.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This involves calculating the molecule's potential energy surface to find the lowest energy conformation. For this compound, this analysis would focus on the orientation of the ethyl and methyl groups attached to the pyridinone ring.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization. Actual values require specific calculations.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.89 Å |

| N-C(ethyl) Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~118° |

| C-C-Br Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would map the electron density distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich pyridinone ring and the bromine atom, while the LUMO would be distributed across the π-system of the ring, particularly the carbonyl group.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table is illustrative. Actual values depend on the level of theory and basis set used in the calculation.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| Energy Gap (ΔE) | ~ 4.7 eV |

Molecular Electrostatic Potential (MEP) Mapping: Identification of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map would likely show the most negative potential (typically colored red) around the carbonyl oxygen atom, indicating it as the primary site for electrophilic attack. Conversely, regions of positive potential (colored blue), indicating electron deficiency and susceptibility to nucleophilic attack, would be expected near the hydrogen atoms of the methyl and ethyl groups. The bromine atom would also influence the electrostatic potential of the ring.

Natural Bond Orbital (NBO) Analysis: Insights into Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, revealing stabilizing hyperconjugative interactions.

Reactivity Descriptors and Global Reactivity Indices

Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a theoretical framework for understanding its reactivity, stability, and potential interactions.

Calculation and Interpretation of Chemical Hardness, Softness, and Electrophilicity

Using the energies of the HOMO and LUMO, several key reactivity indices can be derived through DFT calculations.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule's electron cloud can be polarized. "Soft" molecules, with small HOMO-LUMO gaps, are generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and hardness (η). A higher electrophilicity index points to a stronger character as an electrophile.

These descriptors provide a quantitative measure of the molecule's reactivity, complementing the qualitative insights gained from FMO and MEP analyses.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) This table is illustrative and derived from the predicted orbital energies.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.15 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / η | 0.43 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. These calculations are typically performed using Density Functional Theory (DFT) or other ab initio methods.

Theoretical ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve the Gauge-Independent Atomic Orbital (GIAO) method, which is a common and reliable approach for calculating nuclear magnetic shielding tensors.

A typical computational workflow would include:

Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, usually with a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger).

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated using the GIAO method.

Chemical Shift Calculation: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample).

The predicted chemical shifts would provide a theoretical spectrum that could be compared with experimental data to confirm the molecular structure. The expected ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the methyl group, and the pyridinone ring. Similarly, the ¹³C NMR spectrum would provide theoretical chemical shifts for all carbon atoms in the molecule.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data, as no specific studies were found.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160-170 |

| C3 | - | ~120-130 |

| C4 | ~7.0-8.0 | ~110-120 |

| C5 | - | ~100-110 |

| C6 | ~7.5-8.5 | ~140-150 |

| N-CH₂-CH₃ | ~3.5-4.5 | ~40-50 |

| N-CH₂-CH₃ | ~1.0-1.5 | ~10-20 |

| C3-CH₃ | ~2.0-2.5 | ~15-25 |

Calculated Vibrational Frequencies and Intensities for IR and Raman Spectra

Theoretical vibrational spectroscopy is a valuable tool for understanding the molecular vibrations that give rise to infrared (IR) and Raman spectra. The calculation of these spectra for this compound would follow a similar initial procedure to the NMR calculations.

Geometry Optimization and Frequency Calculation: As before, the molecule's geometry is optimized, and vibrational frequencies are calculated at the same level of theory. These calculations provide the harmonic vibrational frequencies.

Scaling Factors: Since the harmonic approximation tends to overestimate vibrational frequencies, the calculated frequencies are often scaled by an empirical scaling factor to improve agreement with experimental data.

Intensity Calculations: Along with the frequencies, the IR intensities and Raman activities are also calculated, allowing for the generation of a complete theoretical spectrum.

The theoretical IR and Raman spectra would show characteristic bands corresponding to the vibrations of the various functional groups in this compound, such as the C=O stretching of the pyridinone ring, C-H stretching of the alkyl groups and the aromatic ring, and vibrations involving the C-Br bond.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C=O Stretch | ~1650-1700 | High | Medium |

| Aromatic C=C Stretch | ~1550-1600 | Medium | High |

| CH₃/CH₂ Stretch | ~2900-3100 | Medium | Medium |

| C-N Stretch | ~1200-1300 | Medium | Low |

| C-Br Stretch | ~500-600 | Low | High |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a more realistic environment, such as in a solvent, and over a period of time.

For this compound, MD simulations could be employed to:

Explore Conformational Dynamics: The ethyl group attached to the nitrogen atom has rotational freedom. MD simulations could explore the different conformations of this group and their relative stabilities.

Investigate Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), the effect of the solvent on the molecule's structure and dynamics can be investigated. This would include the formation of hydrogen bonds (if applicable) and other intermolecular interactions.

Study Solvation Free Energy: MD simulations can be used to calculate the free energy of solvation, which is an important parameter for understanding the molecule's solubility and partitioning behavior.

A typical MD simulation would involve:

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen, and parameters for the atoms and bonds in this compound would be assigned.

System Setup: The molecule would be placed in a simulation box, which would then be filled with solvent molecules.

Simulation: The system would be simulated for a certain period of time (nanoseconds to microseconds), during which the positions and velocities of all atoms would be calculated at each time step by integrating Newton's equations of motion.

Analysis: The resulting trajectory would be analyzed to extract information about the molecule's conformational dynamics, interactions with the solvent, and other properties of interest.

Structure Activity Relationship Sar Investigations of Pyridin 2 1h One Derivatives: Insights into Molecular Recognition and Proposed Mechanisms

Impact of N-Alkylation on Molecular Conformation and Ligand-Target Interactions

N-alkylation of the pyridin-2(1H)-one scaffold is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The introduction of an alkyl group at the N-1 position, such as the ethyl group in 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, can significantly influence the molecule's conformation and its interactions with biological targets.

The N-alkyl group can impact the planarity of the pyridinone ring system, which in turn affects its ability to participate in π-stacking interactions with aromatic residues in a protein's binding pocket. While smaller alkyl groups like methyl may have a minimal effect on planarity, larger or bulkier groups can introduce conformational constraints. The ethyl group in the target compound represents a balance between increasing lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets, and maintaining a favorable conformation for target engagement.

Furthermore, N-alkylation eliminates the hydrogen bond donor capability of the ring nitrogen, which can be a critical determinant of binding specificity. For instance, in contexts where the N-H acts as a crucial hydrogen bond donor for anchoring the ligand to the target, its replacement with an alkyl group would be detrimental to affinity. Conversely, if the N-H is not involved in a key interaction or if the space it occupies can be favorably filled by a hydrophobic alkyl group, N-alkylation can lead to improved potency. Studies on various N-alkylated pyridone derivatives have shown that the nature and size of the alkyl substituent can significantly alter their biological profiles.

| Substitution | General Impact on Molecular Properties | Reference Analogs |

| N-Alkylation (e.g., N-ethyl) | - Increases lipophilicity- Modulates aqueous solubility- Influences molecular conformation and planarity- Removes N-H hydrogen bond donor capability | N-methylpyridinone, other N-alkylated pyridones |

Role of Methyl Substitution at the C-3 Position in Modulating Molecular Interactions

The substitution of a methyl group at the C-3 position of the pyridin-2(1H)-one ring can have profound effects on the molecule's interaction with its biological target. This substitution can influence molecular recognition through both steric and electronic effects.

Electronically, the methyl group is a weak electron-donating group. This can subtly alter the electron distribution within the pyridinone ring, which may in turn affect the strength of hydrogen bonds formed by the carbonyl oxygen and other potential interaction points on the scaffold. The interplay between the steric bulk and electronic nature of the C-3 methyl group is therefore a key factor in fine-tuning the biological activity of pyridin-2(1H)-one derivatives.

| Substitution | General Impact on Molecular Properties | Reference Analogs |

| C-3 Methylation | - Provides a steric anchor for hydrophobic interactions- Can influence the overall binding conformation- Weakly electron-donating, subtly modifying ring electronics | 3-methyl-pyridin-2(1H)-one, various C-3 substituted pyridone kinase inhibitors |

Influence of Bromination at the C-5 Position on Electronic and Steric Properties Relevant to Molecular Recognition

Halogenation, and specifically bromination, at the C-5 position of the pyridin-2(1H)-one ring introduces significant changes to the electronic and steric properties of the molecule, which are highly relevant for molecular recognition.

Electronically, bromine is an electron-withdrawing group via induction, yet it is also capable of acting as a weak electron-donating group through resonance. This dual nature can modulate the acidity of any remaining N-H protons and influence the charge distribution across the aromatic ring, thereby affecting the strength of dipole-dipole and hydrogen bonding interactions. More significantly, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a nucleophilic site on the target protein, such as a carbonyl oxygen or a nitrogen atom. This interaction can be highly directional and contribute significantly to binding affinity and selectivity.

Sterically, the bromine atom is larger than a hydrogen atom, and its introduction at the C-5 position can lead to beneficial interactions within a specific binding pocket or, conversely, result in steric clashes. The size and lipophilicity of the bromine atom can also enhance interactions with hydrophobic regions of the target. Structure-activity relationship studies on various halogenated pyridinones have demonstrated that the nature and position of the halogen can dramatically impact biological activity.

| Substitution | General Impact on Molecular Properties | Reference Analogs |

| C-5 Bromination | - Electron-withdrawing (inductive) and weakly donating (resonance)- Potential for halogen bonding interactions- Increases steric bulk and lipophilicity | 5-bromo-2(1H)-pyridone, other C-5 halogenated pyridinones |

Pyridin-2(1H)-one Scaffold as a Versatile Bioisostere and Hydrogen Bond Donor/Acceptor Motif

The pyridin-2(1H)-one scaffold is widely recognized as a versatile bioisostere for a variety of functional groups commonly found in bioactive molecules. cncb.ac.cnnih.gov Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its biological activity. The pyridinone ring can mimic the steric and electronic features of amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings. cncb.ac.cnnih.gov This versatility allows medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target affinity. For instance, replacing a phenyl ring with a pyridinone scaffold can introduce hydrogen bonding capabilities and alter the molecule's polarity. nih.gov

A key feature of the pyridin-2(1H)-one moiety is its ability to act as both a hydrogen bond donor (via the N-H group, when present) and a hydrogen bond acceptor (via the carbonyl oxygen). cncb.ac.cnfrontiersin.org This dual functionality enables the scaffold to form multiple hydrogen bonds with a biological target, which can significantly contribute to binding affinity and specificity. cncb.ac.cnfrontiersin.org In the case of N-alkylated derivatives like this compound, the hydrogen bond donor capacity of the ring nitrogen is lost, but the potent hydrogen bond acceptor ability of the carbonyl oxygen remains a dominant feature for molecular recognition. The lone pair of electrons on the ring nitrogen can also participate in certain interactions.

Mechanistic Principles Underlying Pyridinone-Target Interactions: Computational and Theoretical Approaches

Computational and theoretical methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the mechanistic principles governing the interactions between pyridinone derivatives and their biological targets. nih.gov

DFT calculations can be employed to determine the electronic properties of molecules like this compound, including the molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. mdpi.com These calculations can help to predict the most likely sites for non-covalent interactions. For instance, the MEP can highlight the electron-rich region around the carbonyl oxygen, confirming its role as a strong hydrogen bond acceptor, and can also reveal the electropositive σ-hole on the bromine atom, suggesting its potential for halogen bonding.

Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-target complex over time. mdpi.comacs.org These simulations provide information on the stability of the binding mode, the conformational changes that may occur upon binding, and the role of solvent molecules in mediating the interaction. By simulating the complex in a more physiologically relevant environment, MD can offer a more realistic picture of the binding event and help to rationalize experimentally observed SAR data. Molecular docking studies are also instrumental in predicting the preferred binding orientation of pyridinone derivatives within the active site of a target protein, guiding further optimization efforts. cncb.ac.cnmdpi.com

Analysis of Substituent Effects on Ligand Efficiency and Binding Modes in Molecular Design

The nature of the substituents also dictates the preferred binding mode of the inhibitor. For example, in kinase inhibitors, the pyridinone scaffold often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents then project into different pockets of the ATP-binding site. A small hydrophobic group at C-3 might favor interaction with a small hydrophobic pocket, while a larger group at C-5 might be directed towards the solvent-exposed region or a different sub-pocket. The interplay of these substituent effects is critical in achieving both high potency and selectivity for the target protein.

| Ligand Efficiency Metric | Definition | Importance in Drug Design |

| Ligand Efficiency (LE) | Binding energy per heavy atom. | Normalizes binding affinity for molecular size, guiding efficient lead optimization. acs.orgwikipedia.org |

| Lipophilic Ligand Efficiency (LLE) | The difference between the negative logarithm of the binding affinity (pIC50 or pKi) and the logarithm of the partition coefficient (logP). | Balances potency with lipophilicity to optimize for both efficacy and favorable ADME properties. |

Strategic Applications of the Pyridin 2 1h One Scaffold in Chemical Research

Utilization in Fragment-Based Drug Design and Kinase Hinge-Binding Motif Studies

The pyridin-2(1H)-one scaffold is extensively utilized in fragment-based drug design (FBDD), a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govfrontiersin.org The physicochemical properties of the pyridinone core, such as polarity, lipophilicity, and hydrogen bonding capacity, can be readily modulated, making it an ideal starting point for developing more potent and selective drug candidates. nih.govfrontiersin.org

A notable application of this scaffold is in the design of kinase inhibitors. The pyridinone ring can mimic the hydrogen bonding pattern of the adenine (B156593) base in ATP, enabling it to effectively interact with the hinge region of the kinase ATP-binding site. nih.govfrontiersin.org This interaction is a critical anchoring point for many kinase inhibitors. For instance, researchers have successfully replaced other hinge-binding moieties, like morpholine (B109124), with a pyridine (B92270) ring to enhance isoform selectivity in PI3Kβ inhibitors. nih.gov The ability to form one or two hydrogen bonds with the kinase hinge makes the pyridin-2(1H)-one a valuable motif for developing potent and selective kinase inhibitors.

In one example of FBDD, high-throughput X-ray crystallography screening identified 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand for influenza endonuclease, leading to the design of novel antiviral agents. nih.govfrontiersin.org This highlights the scaffold's utility in identifying initial hits that can be elaborated into more complex and effective molecules.

| Application Area | Key Features of Pyridin-2(1H)-one Scaffold | Example |

| Fragment-Based Drug Design | Modifiable physicochemical properties, good starting point for lead discovery. | Identification of 5-chloro-3-hydroxypyridin-2(1H)-one as an influenza endonuclease inhibitor. nih.govfrontiersin.org |

| Kinase Hinge-Binding | Mimics hydrogen bonding of ATP's adenine, acts as a strong anchor. | Replacement of morpholine with pyridine to improve PI3Kβ selectivity. nih.gov |

Development of Advanced Chemical Probes for Investigating Biological Systems

Beyond its role in therapeutic development, the pyridin-2(1H)-one scaffold is instrumental in the creation of chemical probes. These molecular tools are essential for studying biological systems and validating drug targets. The versatility of the pyridinone core allows for the incorporation of various functional groups, enabling the synthesis of probes with tailored properties for specific biological investigations.

Pyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors for various enzymes, allowing for the interrogation of their roles in cellular signaling pathways. For example, substituted pyridinones have been designed to target p38α MAPK, a kinase involved in pain hypersensitivity. nih.gov These probes can be used to study the downstream effects of inhibiting this kinase in cellular and animal models of pain.

Pyridin-2(1H)-ones as Synthetic Building Blocks for Complex Heterocyclic Architectures

The pyridin-2(1H)-one ring is a versatile synthetic intermediate for the construction of more complex heterocyclic systems. nih.govresearchgate.net Its inherent reactivity allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. researchgate.net

For instance, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) serve as precursors for a wide range of biologically active molecules. nih.govresearchgate.net These include neuroprotective 1,5-benzodiazepine fused dihydropyridines and potential calcium channel modulators like Furo[3,4-b]-2(1H)-pyridones. nih.gov The ability to readily synthesize and functionalize the pyridinone core provides a straightforward entry into diverse and complex chemical matter. nih.gov

Elucidation of Molecular Mechanisms in Targeted Pathways without Specific Efficacy Data

Pyridin-2(1H)-one-based compounds are valuable tools for elucidating the molecular mechanisms of action within specific biological pathways, independent of their therapeutic efficacy. By designing molecules that selectively interact with a particular target, researchers can probe the target's function and its role in disease processes.

For example, a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives were synthesized to study their effect on the translation initiation factor eIF3a in cancer cells. nih.gov One compound, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, was identified as an inhibitor of translation initiation through the suppression of eIF3a, providing insight into a potential anti-cancer mechanism. nih.gov Similarly, studies on 4-cycloalkyloxypyridin-2(1H)-one derivatives in the context of HIV-1 revealed that the pyridinone ring interacts with the allosteric site of reverse transcriptase, forming a crucial hydrogen bond with Lys101. nih.govfrontiersin.org This type of molecular-level understanding is critical for the rational design of new therapeutic agents.

Rational Design Principles for Pyridin-2(1H)-one-Based Chemical Entities in Scaffold Refinement

The development of potent and selective pyridin-2(1H)-one-based molecules relies on the principles of rational drug design and scaffold refinement. This involves leveraging structural information from target-ligand complexes and understanding structure-activity relationships (SAR) to guide the optimization of lead compounds.

A common strategy is "scaffold hopping," where a known pharmacophore is replaced with the pyridin-2(1H)-one ring to improve properties such as potency, selectivity, or pharmacokinetics. nih.govfrontiersin.org For instance, in the development of mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), a phenyl ring in a known ligand was replaced with a pyridinone to introduce an additional hydrogen bond acceptor, thereby enhancing its properties. nih.govfrontiersin.org

Furthermore, molecular modeling and SAR studies play a crucial role in refining the scaffold. For example, in the optimization of anti-HIV-1 agents, the impact of different substituents on the pyridinone ring was evaluated to improve antiviral activity. nih.govfrontiersin.org The strategic placement of electron-withdrawing groups on the pyridin-2(1H)-one ring has also been shown to enhance inhibitory effects by increasing the acidity of the nitrogen-bound hydrogen, leading to improved interactions with the active site of the target enzyme. nih.govfrontiersin.org

| Design Principle | Description | Example |

| Scaffold Hopping | Replacing a core chemical structure with the pyridin-2(1H)-one scaffold to improve molecular properties. | Replacing a phenyl ring with a pyridinone in IDH1 inhibitors to add a hydrogen bond acceptor. nih.govfrontiersin.org |

| Structure-Activity Relationship (SAR) | Systematically modifying the pyridinone scaffold and correlating structural changes with biological activity to guide optimization. | Evaluating different substituents on the pyridinone ring to enhance anti-HIV-1 activity. nih.govfrontiersin.org |

| Molecular Modeling | Using computational methods to predict and understand the binding of pyridinone derivatives to their targets. | Modeling the interaction of 4-cycloalkyloxypyridin-2(1H)-one derivatives with the allosteric site of HIV-1 reverse transcriptase. nih.govfrontiersin.org |

Future Perspectives and Emerging Research Avenues

Development of Enantioselective Synthetic Routes for Chiral Pyridinone Analogues

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of enantioselective routes for pyridinone analogues represents a significant and challenging frontier. Chiral pyridinones are valuable building blocks due to their prevalence in biologically active natural products and pharmaceuticals. chim.it However, the catalytic asymmetric synthesis of these compounds is often complicated by the inherent properties of the pyridine (B92270) ring, such as its Lewis basicity and coordinating ability, which can lead to catalyst deactivation. chim.it

Recent progress has focused on overcoming these challenges through various catalytic strategies. These include asymmetric addition to unsaturated bonds, catalytic reduction, cross-coupling reactions, and C-H functionalization. chim.it For instance, highly enantioselective methods for the synthesis of chiral pyridines have been developed using copper-chiral diphosphine ligand catalysts in conjunction with Lewis acid activation to enhance the reactivity of otherwise poorly reactive alkenyl pyridines. nih.govnih.govresearchgate.net This approach allows for the introduction of a wide range of alkyl groups with high enantioselectivity. nih.govnih.gov

Another promising strategy is the use of N-heterocyclic carbene (NHC) catalysis. For example, a [3+3] annulation reaction of enals with pyrazol-5-amines, catalyzed by NHCs, has been shown to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities under mild conditions. rsc.org Furthermore, rhodium-catalyzed asymmetric hydrogenation has proven effective for synthesizing chiral nipecotic acid derivatives from 3-substituted pyridines. researchgate.net These methods provide a powerful toolkit that could be adapted for the enantioselective synthesis of chiral analogues of 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, introducing stereocenters at various positions on the pyridinone core or its substituents.

The table below summarizes representative catalytic systems employed in the enantioselective synthesis of chiral pyridine and pyridinone derivatives, highlighting the diversity of approaches being explored.

| Catalytic System | Reaction Type | Substrate Class | Key Features | Ref. |

| Copper-diphosphine / Lewis Acid | Conjugate Addition | β-substituted alkenyl pyridines | High enantioselectivity for alkylation; overcomes low substrate reactivity. | nih.govnih.gov |

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Enals and Amines | Forms fused pyridinone systems with excellent yields and enantioselectivity. | rsc.org |

| Rhodium-TangPhos | Asymmetric Hydrogenation | 3-substituted pyridines | Efficient for creating chiral piperidines from pyridine precursors. | researchgate.net |

| Iridium/f-diaphos | Asymmetric Hydrogenation | 2-pyridyl aryl ketones | Achieves high enantiomeric excess for the reduction of ketones. | chim.it |

| Molybdenum-bispyridylamide | Asymmetric Allylic Alkylation | Substituted cyanoesters | Creates products with vicinal quaternary and tertiary stereocenters. | acs.org |

These advancements are fundamental for creating novel pyridinone structures with specific three-dimensional arrangements, which is crucial for exploring their potential applications in various fields of chemistry.

Integration of Artificial Intelligence and Machine Learning in Pyridinone Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the design and synthesis of novel molecules like pyridinone derivatives. These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.

In the context of pyridinone design, AI algorithms can be trained to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with desired characteristics. This can significantly reduce the time and resources spent on synthesizing and testing suboptimal compounds. For example, machine learning models can be developed to predict the steric and electronic properties of substituted pyridines, which can guide the design of new catalysts or ligands for specific reactions. The parameterization of pyridine sterics provides a foundational dataset for building predictive models of reactivity.

Furthermore, AI is being applied to synthesis planning. Retrosynthesis algorithms can propose novel and efficient synthetic routes to complex target molecules, including multi-substituted pyridinones. These tools can analyze the vast body of chemical literature to suggest reaction pathways that a human chemist might overlook. By integrating AI into the workflow, researchers can explore a wider range of synthetic possibilities and optimize reaction conditions for higher yields and purity. The development of such predictive models is crucial for advancing applications in organocatalysis and transition-metal catalysis involving pyridinone structures.

Advanced Characterization Techniques for In Situ Monitoring of Pyridinone Reactions

Understanding the intricate details of a chemical reaction as it happens is key to optimizing its outcome. Advanced, in situ characterization techniques are becoming increasingly important for monitoring the synthesis of pyridinone derivatives in real-time. These methods provide a continuous stream of data on reaction kinetics, the formation of intermediates, and the influence of various parameters, offering a much deeper insight than traditional offline analysis of the final product.

Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, allow for the non-invasive monitoring of reactant consumption and product formation directly within the reaction vessel. This real-time data enables precise control over reaction conditions, such as temperature and reagent addition rates, to maximize yield and minimize the formation of impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-NMR setups, is another powerful tool for in situ analysis. It can provide detailed structural information about transient intermediates that may be crucial to the reaction mechanism but are too short-lived to be isolated and studied by conventional means. Gaining insight into the reaction mechanism through the study of these intermediates is critical for the rational design of improved synthetic protocols. By applying these advanced techniques to the synthesis of this compound and its analogues, chemists can achieve a more fundamental understanding of the underlying reaction pathways, leading to more efficient and reliable synthetic methods.

Exploration of Novel Chemical Transformations for Pyridin-2(1H)-one Derivatization

The pyridin-2(1H)-one core is a versatile scaffold that can be modified at several positions to generate a diverse library of compounds. nih.gov The exploration of novel chemical transformations for the derivatization of this core is a vibrant area of research, aiming to expand the accessible chemical space and create analogues with unique properties. While traditional methods for forming the pyridinone ring, such as cyclic condensation, are well-established, modern synthetic chemistry offers new tools for its functionalization. nih.gov

Recent advances focus on developing new C-H activation and cross-coupling reactions that allow for the direct introduction of functional groups onto the pyridinone ring, often with high regioselectivity. These methods can simplify synthetic routes by avoiding the need for pre-functionalized starting materials. For example, iridium-catalyzed C-H borylation can introduce a boron-containing group that can then be used in subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chim.it

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful means of constructing complex polycyclic systems containing the pyridinone motif. acs.org Researchers are also investigating novel rearrangements, like the aza-semipinacol-type rearrangement observed in the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones, to create unique molecular architectures. nih.gov The application of such innovative transformations to a substrate like this compound could yield a wide array of novel derivatives with potentially interesting structural and electronic properties. The bromo-substituent, in particular, serves as a versatile handle for a variety of cross-coupling reactions, further enhancing the potential for diversification.

Multi-Omics Approaches to Understand Pyridinone Interactions at a Systems Level

To gain a comprehensive understanding of how pyridinone compounds interact within complex systems, researchers are beginning to turn to multi-omics approaches. These strategies involve the simultaneous analysis of multiple types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to create a holistic picture of molecular interactions.

While the specific biological outcomes are beyond the scope of this discussion, the application of these systems-level techniques can reveal the broader impact of a compound on a molecular network. For instance, by treating a model system with a pyridinone derivative and subsequently analyzing changes across different "omes," researchers can identify patterns of interaction and perturbation. This can help to map the compound's sphere of influence at a molecular level without necessarily focusing on a single, predefined target.

This data-rich approach allows for an unbiased view of how a molecule like this compound might interact with a complex mixture of biomolecules. It can highlight which molecular pathways are most affected and how different cellular components respond to the presence of the compound. This systems-level perspective is invaluable for building a deeper, more integrated understanding of the fundamental chemical interactions of pyridinone derivatives.

Q & A

Q. How can 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one be synthesized, and what are the critical reaction parameters?

Methodological Answer: A viable synthetic route involves functionalizing a pyridin-2(1H)-one scaffold. For example, 5-bromopyridin-2(1H)-one can undergo sequential alkylation using ethyl and methyl halides. Key parameters include:

- Reagent selection : Use ethyl iodide and methyl triflate for alkylation to minimize side reactions.

- Base optimization : Potassium carbonate in DMF at 60–80°C ensures efficient deprotonation and nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers. Confirm purity via HPLC (C18 column, methanol/water mobile phase).

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR (DMSO-d6 or CDCl3) identify substituent positions. Key signals: pyridinone NH (~12 ppm, broad), ethyl group protons (1.2–1.4 ppm, triplet), and methyl protons (2.3–2.5 ppm, singlet) .

- X-ray crystallography : Use SHELX programs for structure refinement. High-resolution data (Mo-Kα radiation) resolves bromine and methyl/ethyl positions. SHELXL refinement with anisotropic displacement parameters ensures accuracy .

Q. What are the key physicochemical properties, and how are they experimentally determined?

Methodological Answer:

- logP : Calculate via HPLC retention time (C18 column, isocratic elution) or use software like MarvinSketch (predicted XlogP ≈ 1.8) .

- Solubility : Measure in DMSO, water, and ethanol via UV-Vis spectroscopy (λ_max ~270 nm). Typical solubility: >50 mg/mL in DMSO, <1 mg/mL in water .

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition onset at ~200°C .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be addressed?

Methodological Answer:

- Protecting groups : Temporarily protect the pyridinone NH with tert-butoxycarbonyl (Boc) to direct alkylation to the 1- and 3-positions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor ethylation at the 1-position, while higher temperatures (60°C) promote methylation at the 3-position .

- DFT calculations : Optimize transition states (B3LYP/6-31G*) to predict substituent effects on reaction pathways .

Q. How does structural modification (e.g., halogen substitution) influence bioactivity?

Methodological Answer:

- SAR studies : Replace bromine with fluorine (via Balz-Schiemann reaction) to assess electronic effects. Fluorinated analogs show enhanced metabolic stability in vitro .

- Enzyme inhibition assays : Test against SIRT1 (fluorometric assays using NAD/trityl-labeled substrates). IC50 values correlate with substituent electronegativity .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Variable-temperature NMR : Heat samples to 50°C to eliminate rotational isomerism artifacts.

- 2D NMR (COSY, HSQC) : Assign overlapping signals via H-C correlations. For example, distinguish ethyl vs. methyl carbons using HSQC .

- Cross-validate with X-ray : Compare experimental NMR shifts with computed chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) .

Q. What strategies optimize crystallization for X-ray studies?

Methodological Answer:

- Solvent screening : Use vapor diffusion (e.g., ethanol/water) to grow single crystals. Add 5% DMSO to improve solubility.

- Cryoprotection : Soak crystals in Paratone-N before flash-cooling to 100 K.

- Twinned data : Process using SHELXL’s TWIN/BASF commands. Refine with HKLF5 format for accurate merging .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

Methodological Answer:

Q. Why do computational vs. experimental logP values differ, and how to reconcile them?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.